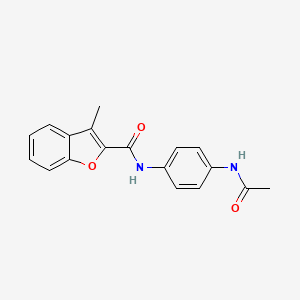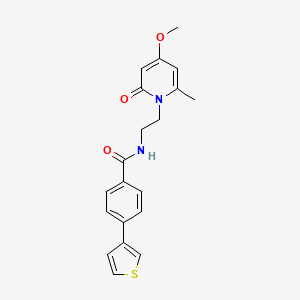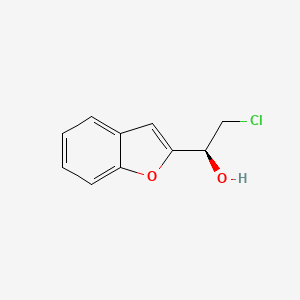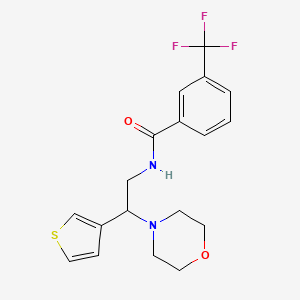![molecular formula C12H15F3N2O2 B2967044 N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine CAS No. 2200106-04-1](/img/structure/B2967044.png)
N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in many active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” would be characterized by the presence of a trifluoromethyl group, a pyridine ring, and an oxolan ring. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving “N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” would likely involve the trifluoromethyl group or the pyridine ring. These groups are often involved in reactions with other compounds, particularly in the synthesis of pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine ring in the structure can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Catalytic Activity and Surface Interactions
N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine and related compounds demonstrate significant catalytic activity and surface interactions, particularly in the context of heterogeneous catalysis. For example, studies on pyridine and dimethylamine at oxidized Cu(110) surfaces have shown that these molecules interact strongly with chemisorbed oxygen, leading to structural changes on the surface and potentially forming amine-oxygen complexes. This interaction could provide insights into the general behavior of amines with oxygen at metal surfaces, which is crucial for understanding catalytic processes in industrial and environmental applications (Carley et al., 2005).
Reactions with Atmospheric Components
The reactivity of related amines with atmospheric radicals and ozone has implications for understanding atmospheric chemistry, particularly in the context of aerosol and cloud droplet chemistry. For instance, the reaction rate coefficients of dimethylamine (DMA) with NO3 radicals were measured, providing insights into the potential nighttime oxidation processes of amines in the atmosphere. This understanding is vital for modeling atmospheric chemistry and assessing the environmental impact of nitrogen-containing compounds (Weller & Herrmann, 2015).
Green Chemistry Applications
In the realm of green chemistry, the oxidative condensation between N,N-dimethylenaminones and amines to form 1,4-dihydropyridines represents an atom-economic and environmentally friendly approach. This reaction, facilitated by oxone and trifluoroacetic acid in PEG-400, highlights the potential of using such compounds in sustainable chemical synthesis processes, contributing to the development of more eco-friendly production methods (Yu et al., 2015).
Material Science and Coordination Chemistry
In material science and coordination chemistry, the study of redox-active ligands, such as those containing pyridin-4-yl groups, in metal-organic frameworks (MOFs) has shown promising results. These studies provide insights into electronic delocalization within MOFs, which is essential for developing advanced materials with potential applications in catalysis, sensing, and electronic devices (Hua et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It can be inferred from the wide range of biological activities exhibited by similar compounds that the effects could be diverse and dependent on the specific target and mode of action .
Direcciones Futuras
The future directions for research on “N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” and similar compounds could include further exploration of their synthesis, their physical and chemical properties, and their potential applications in various fields, such as pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-17(2)9-6-18-7-10(9)19-11-5-8(3-4-16-11)12(13,14)15/h3-5,9-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYVYXPGIFXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)

![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)


![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)


![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)